4,4'-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid
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Overview
Description
4,4’-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid is a complex organic compound characterized by its unique molecular structure It contains multiple aromatic rings, carboxylic acid groups, and secondary amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with a dicarboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylmethane: Similar in structure but lacks the dioxopropane moiety.
4,4’-Dicarboxydiphenylmethane: Contains carboxylic acid groups but differs in the central linkage.
Uniqueness
4,4’-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid is unique due to its combination of aromatic rings, carboxylic acid groups, and secondary amide functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[[3-(4-carboxyanilino)-3-oxopropanoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-14(18-12-5-1-10(2-6-12)16(22)23)9-15(21)19-13-7-3-11(4-8-13)17(24)25/h1-8H,9H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCIOPZZQQSOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327692 |
Source
|
Record name | NSC677383 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10256-16-3 |
Source
|
Record name | NSC677383 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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